molecular formula C7H12O B12278606 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one

Cat. No.: B12278606
M. Wt: 112.17 g/mol
InChI Key: CSMMUZVOEXYHRZ-VDTYLAMSSA-N
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Description

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol This compound is characterized by a cyclobutyl ring substituted with a methyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-methylcyclobutanone with an appropriate reagent to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[(1R,2R)-2-methylcyclobutyl]ethan-1-one: A stereoisomer with different spatial arrangement of atoms.

    2-methylcyclobutanone: A precursor in the synthesis of the target compound.

    Cyclobutyl ethanone derivatives: Compounds with similar structural features but different substituents.

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical and biological properties .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-[(1S,2R)-2-methylcyclobutyl]ethanone

InChI

InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7+/m1/s1

InChI Key

CSMMUZVOEXYHRZ-VDTYLAMSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]1C(=O)C

Canonical SMILES

CC1CCC1C(=O)C

Origin of Product

United States

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